Halo-DBCO

Catalog No.
S6577741
CAS No.
M.F
C29H35ClN2O4
M. Wt
511.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halo-DBCO

Product Name

Halo-DBCO

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide

Molecular Formula

C29H35ClN2O4

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33)

InChI Key

IPBMADSLMZUFQN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl

The exact mass of the compound Halo-DBCO is 510.2285353 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Halo-DBCO is a specialized chemical compound that integrates dibenzocyclooctyne (DBCO) with haloalkane functionality. This compound serves as a click chemistry reagent, particularly known for its application in bioconjugation and chemical labeling. The DBCO moiety enhances the kinetics of click reactions due to the strain energy inherent in its cyclooctyne structure, facilitating rapid and selective reactions with azide-tagged biomolecules through strain-promoted azide-alkyne cycloaddition. Halo-DBCO is particularly noted for its ability to form irreversible covalent bonds with HaloTag proteins, making it valuable in various biological and chemical applications .

Halo-DBCO exploits the engineered reactivity of HaloTag protein and the inherent strain of the DBCO group. The chlorine atom in Halo-DBCO acts as an electrophile (electron-loving) and reacts with the nucleophilic (electron-donating) residues within the HaloTag protein's catalytic site, forming a covalent bond and labeling the protein []. This labeling process does not disrupt the protein's function, allowing researchers to study its behavior within living cells.

Once the protein is labeled with Halo-DBCO, the DBCO moiety can participate in SPAAC reactions. Researchers can attach various biomolecules containing azide groups (fluorophores, biotin, etc.) to the protein via SPAAC, enabling further analysis and manipulation of the protein of interest [].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction allows Halo-DBCO to react with azide-functionalized molecules, resulting in the formation of stable triazole linkages without the need for harmful catalysts like copper(I) ions, thus enhancing biocompatibility .
  • Covalent Bond Formation with HaloTag: The compound reacts rapidly and irreversibly with HaloTag proteins, which are modified bacterial haloalkane dehalogenases. This reaction is utilized extensively in protein labeling and tracking within biological systems .

Halo-DBCO exhibits significant biological activity by enabling precise labeling of proteins and other biomolecules. The rapid reaction kinetics with HaloTag proteins allows for efficient tracking of protein interactions and dynamics in live cells. This capability makes Halo-DBCO a powerful tool in cellular imaging, proteomics, and studying protein-protein interactions . Its non-toxic nature further supports its use in biological applications.

The synthesis of Halo-DBCO involves several key steps:

  • Formation of DBCO: The synthesis begins with the preparation of dibenzocyclooctyne through established organic synthesis techniques.
  • Attachment of Haloalkane: The DBCO moiety is then reacted with haloalkane derivatives to create the final Halo-DBCO compound. This step typically employs standard coupling reactions under controlled conditions to ensure high yields and purity .
  • Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials or side products.

Halo-DBCO has a wide range of applications, including:

  • Bioconjugation: Used for labeling proteins, peptides, and other biomolecules for research purposes.
  • Cell Imaging: Facilitates real-time tracking of proteins within living cells.
  • Drug Development: Assists in the creation of targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules.
  • Diagnostics: Employed in various assays to detect specific biomolecular interactions .

Studies involving Halo-DBCO focus on its interaction with various biomolecules, particularly through its reaction with HaloTag proteins. These studies reveal insights into:

  • Protein Dynamics: How proteins interact within cellular environments.
  • Labeling Efficiency: Evaluating the effectiveness of Halo-DBCO in tagging proteins compared to other labeling reagents.
  • Biocompatibility: Assessing the safety and non-toxicity of using Halo-DBCO in live-cell experiments .

Halo-DBCO shares similarities with several other compounds used in click chemistry and bioconjugation. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeReaction TypeUnique Feature
DibenzocyclooctyneCycloalkyneSPAACHigh reactivity without toxic catalysts
Azide-functionalized compoundsAzideSPAACCommonly used but less selective than DBCO
HaloTag ligandsHaloalkane derivativesCovalent bonding with HaloTagSpecificity for HaloTag proteins
Click Chemistry ReagentsVariousMultiple click reactionsVersatile but may require toxic catalysts

Similar Compounds

  • Dibenzocyclooctyne
  • Azide-functionalized compounds
  • HaloTag ligands
  • Other click chemistry reagents (e.g., alkynes, azides)

Halo-DBCO's unique combination of rapid reaction kinetics, high specificity for HaloTag proteins, and biocompatibility distinguishes it from other compounds used in similar applications .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

510.2285353 Da

Monoisotopic Mass

510.2285353 Da

Heavy Atom Count

36

Dates

Last modified: 11-23-2023

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